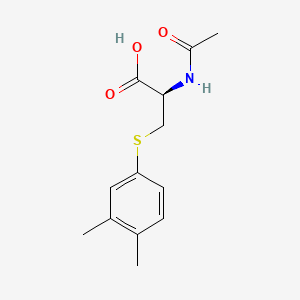

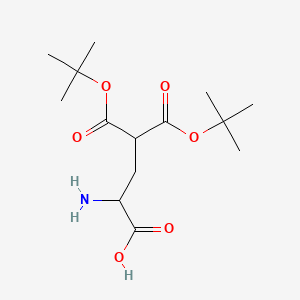

Ácido γ-carboxiglutámico éster γ,γ-di-t-butílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

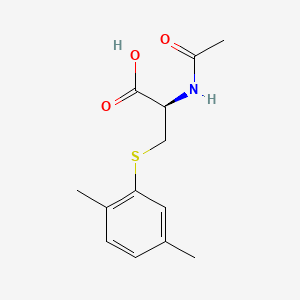

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester, also known as Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester, is a useful research compound. Its molecular formula is C14H25NO6 and its molecular weight is 303.355. The purity is usually 95%.

BenchChem offers high-quality gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bloque de Construcción de Síntesis Orgánica

El éster γ,γ-di-t-butílico del ácido γ-carboxiglutámico sirve como un bloque de construcción versátil en la síntesis orgánica. Sus propiedades químicas únicas y sus patrones de reactividad lo convierten en una herramienta indispensable para crear compuestos innovadores con características personalizadas .

Cascada de Coagulación

Este compuesto juega un papel crucial en la cascada de coagulación. Los residuos de ácido γ-carboxiglutámico son esenciales para la unión de calcio de alta afinidad en el dominio GLA del factor IX, que es parte del sistema de coagulación .

Propiedades de Unión a Metales

El ácido γ-carboxiglutámico, con su cadena lateral de ácido dicarboxílico, confiere propiedades únicas de unión a metales a las proteínas en las que se incorpora, mejorando su funcionalidad .

Proteínas Dependientes de la Vitamina K

La síntesis de ácido γ-carboxiglutámico ocurre postraduccionalmente a partir de residuos específicos de glutamato en proteínas dependientes de la vitamina K. Este proceso es crucial para la biosíntesis de proteínas involucradas en la coagulación sanguínea y el metabolismo óseo .

Investigación Proteómica

Como producto para la investigación proteómica, este compuesto se utiliza para estudiar las estructuras y funciones de las proteínas, particularmente aquellas que experimentan modificaciones postraduccionales .

Proteínas Específicas de Detención del Crecimiento

El ácido γ-carboxiglutámico participa en la modificación de proteínas específicas de detención del crecimiento como Gas6 y Pros1, que desempeñan funciones en la señalización celular y la biología vascular .

Mecanismo De Acción

- Specifically, the compound acts on proteins involved in blood clotting, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X .

- The resulting gamma-carboxyglutamyl residues enable these proteins to interact with calcium ions and phospholipids, essential for their function in blood coagulation .

Target of Action

Mode of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester plays a crucial role in biochemical reactions due to its ability to bind metal ions. This property is essential for the function of various proteins, particularly those involved in blood coagulation. The compound interacts with enzymes such as prothrombin, Factor X, Factor IX, and Factor VII, which are all vitamin K-dependent proteins. These interactions are vital for the proper functioning of the coagulation cascade, as gamma-carboxyglutamic acid residues in these proteins bind calcium ions, facilitating their activation and function .

Cellular Effects

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind metal ions affects the activity of proteins involved in these processes. For instance, in blood coagulation, the binding of calcium ions by gamma-carboxyglutamic acid residues is crucial for the activation of coagulation factors, which in turn regulate gene expression and cellular responses to injury .

Molecular Mechanism

The molecular mechanism of Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester involves its interaction with metal ions and proteins. The compound’s gamma-carboxyglutamic acid residues bind calcium ions, which are essential for the structural integrity and function of various proteins. This binding facilitates the formation of intramolecular and intermolecular bridges, stabilizing protein conformations and enabling their interactions with other biomolecules. Additionally, the compound’s interaction with vitamin K-dependent carboxylase enzymes is critical for its post-translational modification, which is necessary for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over extended periods. Long-term studies have shown that the compound can maintain its ability to bind metal ions and interact with proteins, although some degradation may occur, affecting its overall efficacy .

Dosage Effects in Animal Models

The effects of Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester in animal models vary with different dosages. At lower doses, the compound effectively enhances the activity of vitamin K-dependent proteins, improving blood coagulation and other related processes. At higher doses, the compound may exhibit toxic effects, including impaired coagulation and potential bleeding disorders. These threshold effects highlight the importance of precise dosage control in experimental settings .

Metabolic Pathways

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester is involved in metabolic pathways related to vitamin K-dependent carboxylation. The compound interacts with hepatic carboxylase enzymes, which catalyze the post-translational modification of glutamic acid residues to gamma-carboxyglutamic acid. This modification is essential for the biological activity of various proteins, particularly those involved in blood coagulation. The compound’s role in these pathways underscores its importance in maintaining proper metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where it can exert its effects, such as sites of injury or areas requiring enhanced coagulation. The compound’s ability to bind metal ions also influences its distribution, as it can accumulate in regions with high calcium ion concentrations .

Subcellular Localization

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester is localized to specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to areas such as the endoplasmic reticulum and Golgi apparatus, where it interacts with carboxylase enzymes. These interactions are crucial for the compound’s role in protein modification and function, highlighting its importance in maintaining cellular homeostasis .

Propiedades

IUPAC Name |

2-amino-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8(7-9(15)10(16)17)12(19)21-14(4,5)6/h8-9H,7,15H2,1-6H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYDDDZJFUWBJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)N)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676278 |

Source

|

| Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56877-44-2 |

Source

|

| Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)